molecular formula C16H18N2O2 B1336249 N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide CAS No. 898176-79-9

N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B1336249
CAS No.: 898176-79-9
M. Wt: 270.33 g/mol
InChI Key: RCUIAUPRXCGOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide is an organic compound with a complex structure that includes an amine group, a phenyl ring, and a dimethylphenoxy group

Scientific Research Applications

N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the reaction of 3-aminophenol with 3,4-dimethylphenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved can include signal transduction cascades that lead to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminophenyl)-3-(3,4-dimethylphenoxy)propanamide
  • N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide
  • N-(3-aminophenyl)-2-(4-methylphenoxy)acetamide

Uniqueness

N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both amine and dimethylphenoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-6-7-15(8-12(11)2)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUIAUPRXCGOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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